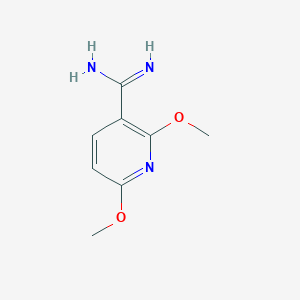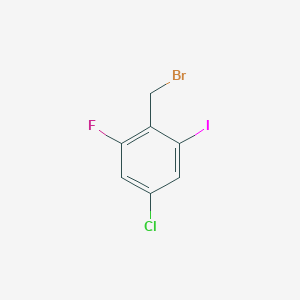
N-cyclopropyl-3-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FN and a molecular weight of 151.18 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and a fluorine atom attached to the benzene ring. It is primarily used in laboratory research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-cyclopropyl-3-fluoroaniline typically involves the selective reaction of a nitrobenzene derivative with cyclopropylamine. The process can be summarized as follows :
Nitration: The starting material, a suitable benzene derivative, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Cyclopropylation: The resulting aniline derivative is reacted with cyclopropylamine to introduce the cyclopropyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
N-cyclopropyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-cyclopropyl-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the cyclopropyl group can influence its binding affinity and reactivity with enzymes and receptors. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
N-cyclopropyl-3-fluoroaniline can be compared with other similar compounds such as:
N-cyclopropyl-4-fluoroaniline: Similar structure but with the fluorine atom at the para position.
N-cyclopropyl-2-fluoroaniline: Similar structure but with the fluorine atom at the ortho position.
3-fluoroaniline: Lacks the cyclopropyl group but has the fluorine atom at the meta position.
The uniqueness of this compound lies in the specific positioning of the cyclopropyl and fluorine groups, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H10FN |
|---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
N-cyclopropyl-3-fluoroaniline |
InChI |
InChI=1S/C9H10FN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI Key |
SBHLLILROMUCGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)



![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
![4-Chloro-2-methylthieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B12971886.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)

